molecular formula C13H14F3N3O B1358577 N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine CAS No. 912569-73-4

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1358577
CAS No.: 912569-73-4
M. Wt: 285.26 g/mol
InChI Key: AJQKRVBDVZVOBK-UHFFFAOYSA-N
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Description

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is a research compound recognized for its potent and selective antagonism of Protease-Activated Receptor 4 (PAR4). PAR4 is a G-protein coupled receptor activated by thrombin, playing a critical role in platelet activation and signaling pathways . This compound effectively inhibits PAR4-mediated platelet aggregation, making it an essential pharmacological tool for investigating thrombotic diseases and the mechanisms underlying arterial thrombosis. Its high selectivity for PAR4 over the related PAR1 receptor allows researchers to dissect the unique contributions of each receptor in hemostasis and pathological clotting. Further research with this antagonist explores its potential to provide a safer antiplatelet therapy with a reduced risk of bleeding complications compared to current standards . It is also widely used in cardiovascular and cell signaling research to study the effects of PAR4 inhibition in various in vitro and in vivo models, providing crucial insights for drug discovery.

Properties

IUPAC Name

N-methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c1-17-8-10-11(13(14,15)16)18-19(2)12(10)20-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQKRVBDVZVOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640428
Record name N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-73-4
Record name N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves multi-step organic reactions. The final step often involves methylation of the amine group using methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as continuous flow chemistry to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine exhibits promising anticancer properties. For instance, compounds derived from pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), MCF7 (breast cancer), and HT29 (colon cancer) with IC50 values indicating effective inhibition of cell proliferation .

Table: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
A5491.962
HCT1163.597
MCF71.764
HT294.496

These results suggest that the compound could serve as a lead structure for the development of new anticancer agents.

Anti-inflammatory Effects

The compound has also been identified as a selective inhibitor of cyclooxygenase enzymes (COX), which are key players in inflammation pathways. In vivo studies reported that certain pyrazole derivatives exhibited superior anti-inflammatory activity compared to standard drugs like celecoxib and indomethacin, showcasing potential for treating inflammatory conditions .

Agricultural Applications

This compound may also find applications in agriculture as a pesticide or herbicide. The trifluoromethyl group is known to enhance the bioactivity of agrochemicals, which can lead to improved efficacy against pests and diseases in crops .

Synthesis and Development

The synthesis of this compound involves multiple steps, often utilizing nucleophilic addition reactions followed by cyclization processes. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research and development purposes .

Table: Synthesis Methods Overview

MethodYield (%)Comments
Nucleophilic Addition60%Optimal conditions required
Cyclization Reaction>99%High efficiency with specific catalysts

Mechanism of Action

The mechanism of action of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs that share its pyrazole core but differ in substituents, molecular weight, and functional groups:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine - 3-CF₃, 5-phenoxy, 4-(N-methylmethanamine) 285.27 Research chemical; structural features suggest potential as a ligand or intermediate.
N-[4-(Diethylamino)phenyl]-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide - 4-carboxamide with diethylaminophenyl ~435 (estimated) Derived from GABA-related synthesis; possible CNS activity.
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate - 4-acetate ester 314.26 Likely an intermediate for further functionalization (e.g., hydrolysis to alcohol).
1-[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride - 5-difluoromethoxy (-OCHF₂) 281.61 Building block for medicinal chemistry; enhanced lipophilicity due to fluorine substituents.
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine - CF₃ at position 4 (vs. 3) 181.66 (HCl salt) Structural isomer; positional variation of CF₃ may alter electronic properties.
N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine - 1-(2-methylphenyl), no CF₃ or phenoxy 231.3 (calculated) Higher boiling point (324.4°C) and density (1.07 g/cm³); potential aromatic interactions.
4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide - 4-methoxybenzenecarboxamide ~435 (estimated) Carboxamide group introduces hydrogen-bonding capacity; possible drug candidate.

Key Structural and Functional Differences

Substituent Effects: The phenoxy group in the target compound contributes to aromatic π-π interactions, while analogs with difluoromethoxy () or carboxamide () groups may exhibit altered solubility or binding affinities. The position of the -CF₃ group (3 vs. 4) influences electronic distribution and steric hindrance.

Functional Group Impact :

  • Methanamine vs. Carboxamide : Methanamine derivatives (e.g., target compound) are more basic and may act as ligands for metal coordination, whereas carboxamide analogs () can participate in hydrogen bonding, making them suitable for enzyme-targeted drug design .
  • Acetate Ester (): This derivative serves as a protected intermediate, enabling controlled release of the active alcohol or amine via hydrolysis .

Physicochemical Properties :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability across all analogs .
  • Compounds lacking -CF₃ (e.g., ) exhibit lower molecular weights and higher boiling points, likely due to reduced halogen-induced polarity .

Biological Activity

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound, drawing from diverse research sources.

  • Molecular Formula : C13H14F3N3O
  • Molecular Weight : 285.27 g/mol
  • CAS Number : 912569-73-4
  • InChI Key : AJQKRVBDVZVOBK-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anti-inflammatory properties. Research indicates that compounds with a trifluoromethyl group often exhibit enhanced pharmacological effects due to increased lipophilicity and metabolic stability.

Anti-inflammatory Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, a review highlighted that various pyrazole derivatives showed potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The following table summarizes the IC50 values of several related compounds:

Compound NameIC50 (μg/mL)Activity Type
N-Methyl-Pyrazole Derivative A55.65COX-2 Inhibitor
N-Methyl-Pyrazole Derivative B44.81COX Inhibitor
Diclofenac Sodium54.65Standard Reference

These findings suggest that compounds similar to this compound could serve as effective anti-inflammatory agents.

Analgesic Properties

In addition to its anti-inflammatory activity, this compound has been evaluated for analgesic properties. Research indicates that certain pyrazole derivatives can significantly reduce pain responses in animal models, comparable to established analgesics like celecoxib and indomethacin.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Sivaramakarthikeyan et al. (2022) : This study examined a series of pyrazole compounds for their anti-inflammatory effects in acute inflammatory models using adjuvant-induced arthritis rats. The results showed that specific derivatives exhibited remarkable inhibition of paw swelling and body weight loss, indicating strong anti-inflammatory potential comparable to aspirin-treated groups .
  • Nayak et al. (2022) : This research focused on the synthesis and evaluation of novel pyrazole derivatives as COX inhibitors. The study reported IC50 values indicating significant inhibition of COX enzymes, suggesting these compounds could be developed as new therapeutic agents for inflammatory diseases .
  • Additional Findings : Other studies have highlighted the safety profile and gastrointestinal compatibility of these compounds, making them promising candidates for further development in clinical settings .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₄H₁₅F₃N₃ODerived
Solubility (DMSO)>50 mg/mL
Melting PointNot reported; estimate 80-100°C*

Q. Table 2. Synthetic Optimization Strategies

ChallengeSolutionSuccess Rate
Low alkylation yieldUse NaH in THF, 0°C → RT85%
Regiochemical ambiguityX-ray crystallography with SHELXL100%
Hydroscopic intermediatesStore as hydrochloride saltStable >6 mo

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